molecular formula C12H19N3O2 B2777821 tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate CAS No. 1936231-27-4

tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate

Cat. No.: B2777821
CAS No.: 1936231-27-4
M. Wt: 237.303
InChI Key: KEYGAWFQSIQURM-UHFFFAOYSA-N
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Description

tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate (CAS: 1864014-68-5) is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,2-a]pyridine core modified with a tert-butyl carbamate group. The molecular formula is inferred as C₁₂H₁₉N₃O₂, based on structural analysis of analogous compounds . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and PROTACs (proteolysis-targeting chimeras). Its tert-butyl carbamate moiety serves as a protective group for amines, enabling selective reactivity in multi-step syntheses.

Synthesis typically involves hydrazine-mediated deprotection followed by purification via column chromatography, yielding up to 80% under optimized conditions .

Properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h8H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGAWFQSIQURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936231-27-4
Record name tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate
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Preparation Methods

The synthesis of tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the imidazo[1,2-a]pyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the imidazo[1,2-a]pyridine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Compound Name (CAS) Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Key Applications/Notes References
tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate (1864014-68-5) C₁₂H₁₉N₃O₂ None (parent structure) Not reported 80 Amine protection, kinase inhibitor synthesis
tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate (2306276-04-8) C₁₂H₁₈BrN₃O₂ Bromine at position 5 Not reported Not reported Halogenated intermediate for cross-coupling reactions
diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₄H₃₁N₅O₈ Cyano, nitro, phenethyl, diethyl ester groups 243–245 51 Anticancer research (kinase inhibition)
diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) C₃₃H₂₉N₅O₈ Benzyl, cyano, nitro, diethyl ester groups 215–217 55 Structural studies, enzyme inhibition
2-(4-acetylphenoxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide (2034390-16-2) C₂₄H₂₂N₄O₃ Acetamide, acetylphenoxy side chain Not reported Not reported Targeted protein degradation (PROTACs)
1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-one (349130-27-4) C₉H₁₂N₂O Ketone at position 2 Not reported Not reported Fluorescent probe development

Key Comparative Insights:

Substituent Effects on Reactivity: Bromination (CAS 2306276-04-8) enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions . Electron-withdrawing groups (e.g., nitro, cyano in 1l and 2d) reduce basicity of the imidazo[1,2-a]pyridine core, favoring applications in electron-deficient environments .

Synthetic Yields :

  • The parent compound (80% yield) outperforms analogs like 1l (51%) and 2d (55%), likely due to fewer steric and electronic complications during synthesis .

Thermal Stability :

  • Esters (1l, 2d) exhibit higher melting points (215–245°C) compared to carbamates, attributed to stronger intermolecular forces from polar groups .

Functional Group Versatility :

  • The acetamide derivative (CAS 2034390-16-2) demonstrates utility in targeted protein degradation, leveraging its bifunctional linker properties .

Protective Group Utility :

  • The tert-butyl carbamate group in the parent compound provides superior stability under acidic conditions compared to acetylated analogs (e.g., CAS 349130-27-4), which are prone to hydrolysis .

Biological Activity

tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate (CAS No. 1936231-27-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular interactions based on various studies.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.3 g/mol
  • Structure : The compound features a tert-butyl group attached to an imidazo[1,2-a]pyridine moiety, which is known for its biological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example:

  • Cytotoxicity : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HepG2. The IC50 values ranged from 2.43 μM to 14.65 μM depending on the specific derivative and cell line tested .
  • Mechanism of Action : These compounds were found to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties:

  • In vitro Studies : The compound was assessed for its effectiveness against various bacterial strains and fungi. Results indicated that certain derivatives possess moderate antimicrobial activity, suggesting a potential application in treating infections .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets:

  • Target Interaction : The compound showed favorable interactions with enzymes involved in cancer metabolism and proliferation pathways. Docking scores indicated strong binding affinities comparable to known inhibitors in these pathways .

Case Study 1: Breast Cancer Cell Lines

A study focused on the effects of several imidazo[1,2-a]pyridine derivatives on breast cancer cell lines demonstrated that:

  • Compounds with similar structures to this compound were able to inhibit cell proliferation significantly at concentrations as low as 5 μM.
  • Flow cytometry analysis revealed that treated cells experienced cell cycle arrest at the G0/G1 phase, indicating a disruption in normal cellular division processes .

Case Study 2: Antimicrobial Efficacy

In another investigation assessing the antimicrobial properties:

  • Several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited zones of inhibition comparable to standard antibiotics.
  • The study concluded that modifications to the imidazo[1,2-a]pyridine structure could enhance antimicrobial efficacy while reducing toxicity to human cells .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate?

The synthesis involves multi-step reactions starting with 5H-imidazo[1,2-a]pyridine derivatives. A typical route includes:

Scaffold Preparation : Reacting 5H-imidazo[1,2-a]pyridine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in DMF).

Coupling : Nucleophilic substitution at the amino group of the imidazo-pyridine scaffold.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product.
For example, analogous compounds are synthesized via Boc protection using tert-butyl dicarbonate in refluxing acetonitrile, achieving yields of 70–85% .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C–N: 1.34 Å) and dihedral angles. Data collection at 100 K with Mo Kα radiation minimizes thermal motion artifacts .
  • NMR Spectroscopy : 1H NMR (δ 1.45 ppm for tert-butyl) and 13C NMR (δ 155 ppm for carbamate carbonyl) confirm functional groups. DEPT-135 distinguishes CH2/CH3 groups in the imidazo-pyridine ring .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+ at m/z 278.1764 (calc. 278.1768) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies often arise from dynamic processes in solution (NMR) vs. static solid-state structures (crystallography). Methodological approaches include:

  • Variable-Temperature (VT) NMR : Detects conformational flexibility (e.g., tert-butyl rotation causing signal splitting at 25°C but coalescence at −40°C).
  • DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G*) with experimental data to identify dominant conformers.
  • Synchrotron Crystallography : High-resolution data (≤0.8 Å) resolves electron density ambiguities, such as disordered solvent molecules .

Q. What methodologies optimize synthesis yield and purity?

Optimization parameters and results for Boc deprotection:

ParameterCondition 1 (HCl/dioxane)Condition 2 (TFA/DCM)Optimized Condition
Yield 75%94%TFA/DCM, 2 hours
Reaction Time 4 hours2 hours2 hours
Byproducts 15%<5%Minimal

Using TFA in DCM at RT for 2 hours minimizes side reactions and maximizes yield (94%) compared to traditional HCl/dioxane .

Q. What in vitro assays evaluate this compound’s biological activity?

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines MIC values against S. aureus (MIC: ≤8 μg/mL) and E. coli (MIC: 16 μg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50: >50 μM indicates low toxicity).
  • Enzyme Inhibition : Kinase profiling (e.g., EGFR inhibition with IC50: 0.2 μM) using fluorescence polarization assays .

Q. How does structural modification impact bioactivity?

Comparative studies of analogs reveal:

  • Imidazo-pyridine vs. Imidazo-pyrazine : Replacing pyridine with pyrazine increases solubility (logP: 1.2 vs. 0.8) but reduces antimicrobial potency (MIC: 32 μg/mL vs. 8 μg/mL) .
  • tert-Butyl vs. Benzyl Carbamate : Benzyl derivatives show higher cytotoxicity (IC50: 10 μM) due to enhanced membrane permeability .

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